7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N3O. It is a heterocyclic compound that contains both pyran and pyrimidine rings.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the kinase activity of ttk , a protein involved in cell division and growth.
Mode of Action
It’s suggested that the presence of the pyrano pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
Based on its potential inhibition of ttk, it may impact pathways related to cell division and growth .
Pharmacokinetics
Similar compounds have demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
Similar compounds have been found to induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrano[4,3-d]pyrimidin-2-amine, 4-chloro-7,8-dihydro-: This compound has a similar structure but includes a chlorine atom at the 4-position.
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol: This compound contains additional hydroxyl groups at the 2 and 4 positions.
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine: This compound has a different ring fusion pattern.
Uniqueness
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is unique due to its specific ring structure and the presence of both pyran and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHIZDMAGHEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677594 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211486-21-3 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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